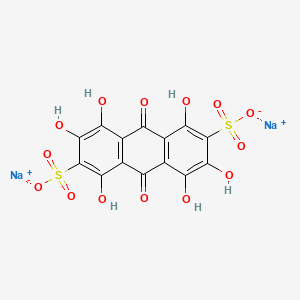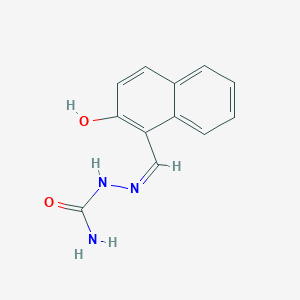
Sem-HN
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sem-HN is a compound that has garnered significant attention in various scientific fields due to its unique properties and versatile applications. It is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Sem-HN typically involves a series of well-defined chemical reactions. The most common synthetic route includes the reaction of precursor compounds under controlled conditions. For instance, the reaction might involve the use of specific catalysts and solvents to facilitate the formation of this compound. The reaction conditions, such as temperature, pressure, and pH, are meticulously controlled to ensure the desired yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and automated systems. The process involves continuous monitoring and adjustment of reaction parameters to maintain consistency and quality. Advanced techniques such as chemical vapor deposition (CVD) and other high-throughput methods are often employed to produce this compound on a large scale .
Analyse Chemischer Reaktionen
Types of Reactions
Sem-HN undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are fundamental to its application in different fields.
Common Reagents and Conditions
The common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The reaction conditions, such as temperature and solvent choice, play a crucial role in determining the reaction pathway and the yield of the desired products .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction it undergoes. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce halogenated compounds. These products are often characterized using techniques like scanning electron microscopy (SEM) and energy-dispersive spectroscopy (EDS) to determine their composition and structure .
Wissenschaftliche Forschungsanwendungen
Sem-HN has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various chemical reactions and as a precursor for synthesizing other complex molecules.
Biology: In biological research, this compound is employed in imaging techniques such as SEM to study cellular structures and functions.
Medicine: this compound is investigated for its potential therapeutic properties, including its role in drug delivery systems and as an antimicrobial agent.
Industry: In industrial applications, this compound is used in the production of advanced materials, coatings, and nanocomposites .
Wirkmechanismus
The mechanism by which Sem-HN exerts its effects involves its interaction with specific molecular targets and pathways. For instance, in biological systems, this compound may interact with cellular membranes, proteins, and nucleic acids, leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and the environment in which this compound is used .
Vergleich Mit ähnlichen Verbindungen
Sem-HN can be compared with other similar compounds to highlight its uniqueness:
Eigenschaften
Molekularformel |
C12H11N3O2 |
|---|---|
Molekulargewicht |
229.23 g/mol |
IUPAC-Name |
[(Z)-(2-hydroxynaphthalen-1-yl)methylideneamino]urea |
InChI |
InChI=1S/C12H11N3O2/c13-12(17)15-14-7-10-9-4-2-1-3-8(9)5-6-11(10)16/h1-7,16H,(H3,13,15,17)/b14-7- |
InChI-Schlüssel |
VWXAGXAZEDGCJS-AUWJEWJLSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)C=CC(=C2/C=N\NC(=O)N)O |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC(=C2C=NNC(=O)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(7S,9E,11S,12S,13R,14S,15R,16R,17S,18S,19E,21Z)-2,13,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-[(Z)-(4-methylpiperazin-1-yl)iminomethyl]-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-15-yl] acetate](/img/structure/B13862828.png)
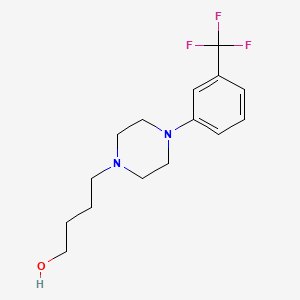
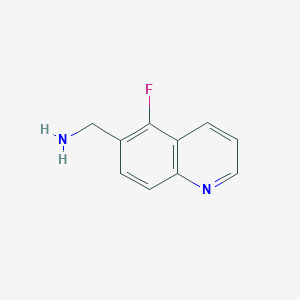
![[4-(4-Chlorophenyl)-5-(cyclopropylmethoxy)pyridin-2-yl]methanol](/img/structure/B13862838.png)
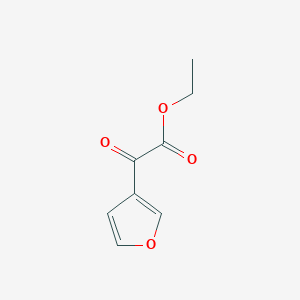
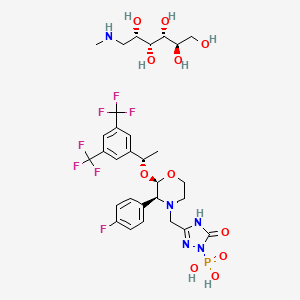
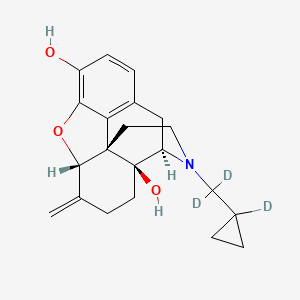
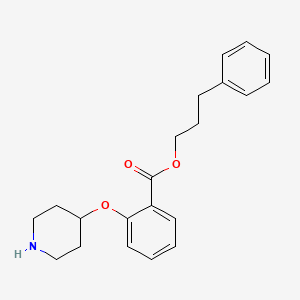
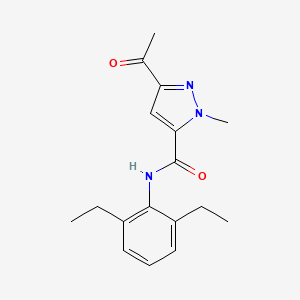
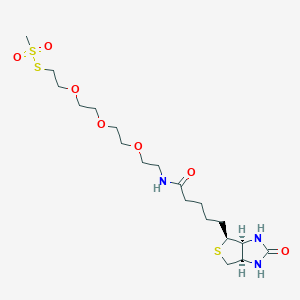
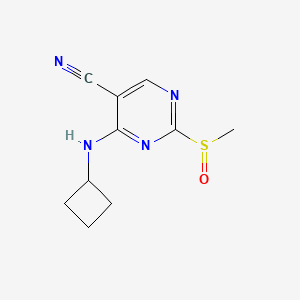
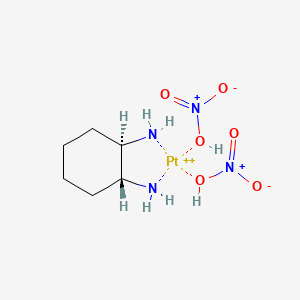
![7-Bromo-5-methyl-2-(morpholin-4-ylmethyl)thieno[3,2-c]pyridin-4-one](/img/structure/B13862895.png)
